rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile
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Overview
Description
rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile: is an intriguing compound characterized by its complex polycyclic structure. This molecule combines a hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine core with a hydroxymethyl group and a cyano substituent, indicating potential versatility in chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile involves several steps:
Starting Materials: : Initial synthesis begins with suitable precursors like aminoketones and dihydroxy intermediates.
Cyclization: : Cyclization of these precursors forms the hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine ring system.
Functionalization: : Introduction of the hydroxymethyl group and subsequent cyano functionalization.
Purification: : Chromatographic techniques are employed to isolate and purify the desired enantiomers.
Industrial Production Methods
In an industrial context, the production might involve:
Automated synthesis reactors: for large-scale production.
Continuous flow methods: to streamline synthesis and enhance yield.
Catalysis: : Use of chiral catalysts to improve enantioselectivity during synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can convert the cyano group into primary amines.
Substitution: : The molecule can participate in substitution reactions, particularly involving the hydroxymethyl and cyano groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reagents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Utilizing nucleophilic or electrophilic reagents under controlled temperature and solvent conditions.
Major Products
Oxidation Products: : Aldehyde or carboxylic acid derivatives.
Reduction Products: : Primary amine derivatives.
Substitution Products: : Various substituted oxazines depending on the reagents.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of complex organic molecules.
Catalysts: : Potential role as ligands in catalytic systems for asymmetric synthesis.
Biology
Biochemical Probes: : Utilized to study biochemical pathways and enzyme functions.
Enzyme Inhibitors: : Investigated for their potential as enzyme inhibitors due to their polycyclic structure.
Medicine
Drug Development: : Explored for therapeutic applications, particularly in targeting neurological and inflammatory pathways.
Diagnostic Agents: : Potential use in diagnostic imaging due to their distinctive chemical properties.
Industry
Polymer Chemistry: : Role in the development of novel polymers and materials with unique properties.
Agricultural Chemistry: : Examined for use in pesticides and growth regulators.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets:
Enzyme Binding: : The compound can inhibit or activate enzymes by binding to their active sites.
Signal Modulation: : It may affect signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazines: : Other derivatives of this core structure, differing in functional groups.
Hydroxymethyl Derivatives: : Compounds with hydroxymethyl substitutions on various ring systems.
Cyano-Substituted Compounds: : Molecules featuring cyano groups on polycyclic structures.
Uniqueness
rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile is unique due to:
Specific Stereochemistry: : The defined (4R,8aS) configuration imparts specific chemical reactivity and biological activity.
Versatile Functional Groups: : The presence of hydroxymethyl and cyano groups enhances its reactivity in synthetic and biological applications.
This compound stands out for its multifaceted applications and distinct chemical properties, making it a valuable entity in various scientific disciplines.
Properties
IUPAC Name |
(4S,8aR)-4-(hydroxymethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-4,6-7H2/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWGCCUBGNYQKC-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(N2C1)(CO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2COC[C@@](N2C1)(CO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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